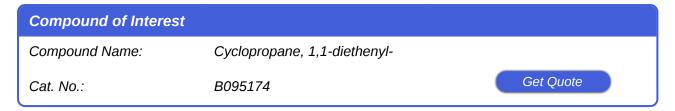


Application Notes and Protocols: Synthesis of Seven-Membered Rings Using 1,1-Divinylcyclopropane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of seven-membered rings is a significant challenge in organic synthesis, yet these motifs are prevalent in a wide array of biologically active natural products and pharmaceuticals.[1][2] The divinylcyclopropane-cycloheptadiene rearrangement offers a powerful and atom-economical method for the stereocontrolled synthesis of functionalized seven-membered carbocycles.[3] This pericyclic reaction, conceptually related to the Cope rearrangement, is driven by the release of strain energy from the three-membered ring, making it a thermodynamically favorable process.[3]

This document provides detailed application notes and experimental protocols for the use of 1,2-divinylcyclopropanes in the synthesis of seven-membered rings, covering thermal and transition-metal-catalyzed methods, including highly enantioselective variants. It is important to distinguish the 1,2-divinylcyclopropane rearrangement, which leads to seven-membered rings, from the rearrangement of 1,1-divinylcyclopropanes, which typically yields five-membered vinylcyclopentene products.[4][5]

Reaction Mechanism and Stereochemistry





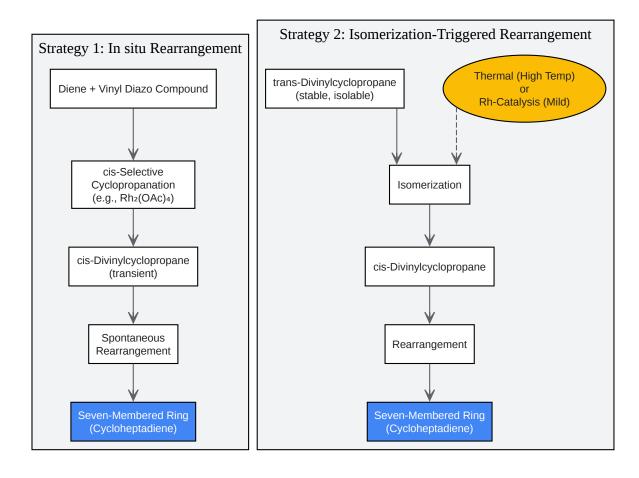


The divinylcyclopropane rearrangement proceeds through a concerted[6][6]-sigmatropic shift. A critical stereochemical requirement is that the divinylcyclopropane substrate must adopt a cis configuration for the rearrangement to occur. The reaction proceeds through a boat-like transition state, in contrast to the chair-like preference in the standard Cope rearrangement of 1,5-dienes.[7][8]

- cis-Divinylcyclopropanes: These isomers often rearrange at remarkably low temperatures, sometimes spontaneously upon their formation.[7]
- trans-Divinylcyclopropanes: These isomers are more stable and do not undergo the
 rearrangement directly. They require an initial isomerization to the cis isomer, which can be
 achieved either by heating (typically >150 °C) or, more recently, through transition metal
 catalysis under milder conditions.[3][9]

The overall workflow can be visualized as two main strategies leading to the desired sevenmembered ring.





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Figure 1. General strategies for seven-membered ring synthesis.

Applications in Total Synthesis

The divinylcyclopropane rearrangement has been a key step in the total synthesis of numerous complex natural products, demonstrating its reliability and versatility.



Natural Product	Key Transformatio n	Yield	Diastereoselec tivity/Enantios electivity	Reference
Gelsemine	Intramolecular Horner- Wadsworth- Emmons olefination to form a cis- divinylcyclopropa ne, followed by a low-temperature rearrangement.	-	High	[7][10]
Quadrone	Thermal rearrangement of a trans-divinylcyclopropa ne at 175 °C.	-	-	[10][11]
Sinularene	High- temperature (distillation at 110 °C) rearrangement of a cis- divinylcyclopropa ne.	-	-	[10]
Barekoxide	Enantioselective Rh(II)-catalyzed cyclopropanation of a diene with a vinyldiazoacetate , followed by in situ rearrangement.	78%	10:1 dr	[10][11]



Frondosin B	Rh(II)-catalyzed enantioselective cyclopropanation of piperylene followed by in situ rearrangement.	65%	94% ee	[11]

Experimental Protocols

Protocol 1: Thermal Rearrangement of a trans-Divinylcyclopropane

This protocol is a general example based on the synthesis of bridged tetracycles, as seen in the synthesis of quadrone.[11] The key step is the thermal isomerization of the transdivinylcyclopropane to the cis-isomer, which then rapidly rearranges.

Reaction:trans-Divinylcyclopropane → Cycloheptadiene

- Setup: A solution of the trans-divinylcyclopropane substrate (1.0 mmol) in a high-boiling, inert solvent (e.g., 10 mL of toluene or o-xylene) is placed in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).
- Heating: The reaction mixture is heated to the required temperature (typically 150-200 °C) in an oil bath. The progress of the reaction should be monitored by TLC or GC-MS. For the quadrone synthesis, the reaction was conducted at 175 °C.[11]
- Workup: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate mixtures) to afford the pure cycloheptadiene product.





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Figure 2. Workflow for thermal rearrangement.

Protocol 2: Rh-Catalyzed Rearrangement of a trans-Divinylcyclopropane

This protocol describes a modern, mild method for the rearrangement of transdivinylcyclopropanes, which avoids the high temperatures of traditional thermal methods. This procedure is based on the work of Yu and coworkers.[3][9]

Reaction:trans-1,2-bis((E)-2-carbomethoxyvinyl)cyclopropane → Dimethyl cyclohepta-1,5-diene-1,5-dicarboxylate

- Materials: To an oven-dried vial is added the trans-divinylcyclopropane substrate (0.2 mmol, 1.0 equiv) and [Rh(CO)₂Cl]₂ (0.01 mmol, 5 mol%).
- Solvent Addition: Anhydrous 1,2-dichloroethane (DCE, 2.0 mL) is added. The reaction can
 often be performed without inert gas protection.
- Reaction Conditions: The vial is sealed, and the mixture is stirred at 80 °C for 12 hours.
- Monitoring: The reaction can be monitored by TLC or by taking aliquots for ¹H NMR analysis
 to observe the conversion of the starting material to the product.
- Workup: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
- Purification: The residue is purified by flash column chromatography on silica gel to yield the 1,4-cycloheptadiene product.

Protocol 3: Enantioselective Tandem Cyclopropanation/Divinylcyclopropane Rearrangement

Methodological & Application



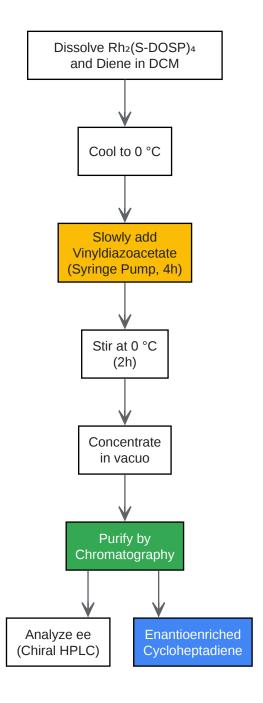


This powerful protocol, pioneered by Davies, allows for the direct and highly enantioselective synthesis of complex cycloheptadienes from simple dienes and vinyldiazoacetates.[8][11]

Reaction: Diene + Vinyldiazoacetate → Chiral Cycloheptadiene

- Catalyst Preparation: In a flame-dried flask under an argon atmosphere, the rhodium catalyst, such as Rh₂(S-DOSP)₄ (1 mol%), is dissolved in a dry, inert solvent like dichloromethane (DCM) or hexanes.
- Reactant Addition: The diene (e.g., piperylene, 5-10 equivalents) is added to the catalyst solution. The mixture is cooled to the desired temperature (e.g., 0 °C or room temperature).
- Slow Addition of Diazo Compound: A solution of the vinyldiazoacetate (1.0 equiv) in the same solvent is added slowly via a syringe pump over a period of several hours (e.g., 4-6 hours). The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
- Reaction Progression: The reaction mixture is stirred at the same temperature for an
 additional period after the addition is complete (e.g., 2-4 hours) until TLC or ¹H NMR analysis
 indicates the complete consumption of the diazo compound. The intermediate cisdivinylcyclopropane rearranges in situ under these conditions.
- Workup: The solvent is removed under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel (typically with a hexane/ethyl acetate gradient) to afford the enantiomerically enriched cycloheptadiene. Enantiomeric excess is determined by chiral HPLC or GC analysis.





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Figure 3. Workflow for enantioselective tandem synthesis.

Conclusion

The divinylcyclopropane rearrangement is a robust and versatile strategy for the synthesis of seven-membered rings, which are of significant interest in medicinal chemistry and drug development. The ability to control the stereochemical outcome, coupled with modern advancements such as mild, rhodium-catalyzed conditions for trans-isomers and highly



effective enantioselective tandem procedures, ensures that this rearrangement will continue to be a valuable tool for accessing complex molecular architectures. The protocols provided herein offer a starting point for researchers looking to leverage this powerful transformation in their synthetic endeavors.

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